1-Bromo-4-difluoromethoxy-2-fluoro-5-nitrobenzene

Description

Molecular Structure and Functional Group Interactions

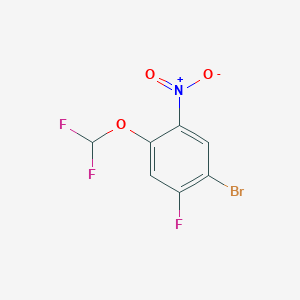

The molecular architecture of 1-Bromo-4-difluoromethoxy-2-fluoro-5-nitrobenzene exhibits a complex arrangement of electron-withdrawing groups that fundamentally alter the electronic distribution within the aromatic system. The benzene ring serves as the central scaffold, with the bromine atom at position 1 contributing significant steric bulk and polarizability to the molecule. The difluoromethoxy substituent (-OCF₂H) at position 4 introduces both oxygen and fluorine atoms, creating a dipolar functional group that can participate in various intermolecular interactions while simultaneously increasing the compound's lipophilicity compared to simple methoxy analogs.

The fluorine atom at position 2 represents one of the most electronegative substituents in organic chemistry, creating a strong electron-withdrawing effect that influences the reactivity of adjacent positions on the aromatic ring. This fluorine substitution works synergistically with the nitro group at position 5 to create a highly electron-deficient aromatic system. The nitro group itself represents one of the strongest electron-withdrawing groups, capable of stabilizing negative charge through resonance delocalization while simultaneously activating the aromatic ring toward nucleophilic aromatic substitution reactions.

The spatial arrangement of these functional groups creates significant steric and electronic interactions that influence the molecule's overall conformation and reactivity profile. The difluoromethoxy group, with its tetrahedral geometry around the fluorinated carbon, projects away from the aromatic plane, potentially minimizing steric clashes with adjacent substituents while maximizing its electronic influence on the aromatic system. The combination of multiple halogen atoms and the nitro group creates a highly polar molecule with distinct electrostatic potential surfaces that govern its interactions with other chemical species.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. The aromatic protons appear as distinctive multiplets in the ¹H Nuclear Magnetic Resonance spectrum, with chemical shifts significantly downfield due to the electron-withdrawing effects of the multiple substituents. The difluoromethoxy proton exhibits characteristic coupling with the adjacent fluorine atoms, appearing as a triplet with a coupling constant typically ranging from 50-80 hertz, indicating the direct carbon-fluorine interactions within this functional group.

¹⁹F Nuclear Magnetic Resonance spectroscopy reveals multiple fluorine environments within the molecule, with the aromatic fluorine at position 2 appearing as a distinct signal separate from the difluoromethoxy fluorines. The difluoromethoxy fluorines typically appear as a doublet due to coupling with the methine hydrogen, while their chemical shifts reflect the electron-withdrawing nature of the oxygen atom to which they are attached. The integration ratios in both ¹H and ¹⁹F spectra confirm the molecular composition and structural assignments.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of each functional group within the molecule. The nitro group exhibits strong asymmetric and symmetric stretching vibrations typically observed around 1520-1350 reciprocal centimeters, while the carbon-fluorine bonds display characteristic stretching frequencies in the 1000-1300 reciprocal centimeters region. The aromatic carbon-hydrogen stretching appears around 3000-3100 reciprocal centimeters, and the difluoromethoxy carbon-hydrogen stretch provides additional confirmation of this functional group's presence.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 286, corresponding to the calculated molecular weight of the compound. Fragmentation patterns typically show loss of nitro oxide radicals (mass 30 and 46), fluorine atoms (mass 19), and bromine isotope patterns that confirm the presence of this halogen. The difluoromethoxy group may fragment to lose CF₂H (mass 51) or undergo more complex rearrangements under electron impact conditions.

Thermodynamic and Kinetic Properties

The thermodynamic properties of this compound reflect the substantial influence of multiple halogen atoms and the nitro group on the compound's stability and reactivity. The high degree of substitution with electron-withdrawing groups significantly affects the molecule's heat of formation, with calculated values indicating decreased stability compared to less substituted aromatic compounds. The presence of multiple carbon-fluorine bonds contributes to the overall thermodynamic stability due to the high bond dissociation energy of these interactions, typically exceeding 400 kilojoules per mole.

Kinetic studies reveal that the compound exhibits enhanced reactivity toward nucleophilic aromatic substitution reactions due to the cumulative electron-withdrawing effects of its substituents. The activation energies for displacement of the bromine atom are significantly reduced compared to simple bromobenzene analogs, with rate constants often increased by several orders of magnitude in the presence of suitable nucleophiles. The nitro group and fluorine atoms work synergistically to stabilize the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution, lowering the transition state energy and accelerating reaction rates.

Temperature-dependent studies indicate that the compound exhibits typical Arrhenius behavior in most chemical transformations, with pre-exponential factors and activation energies that reflect the electronic nature of the aromatic system. The difluoromethoxy group shows particular influence on reactions involving the para position, where steric and electronic effects combine to modify both thermodynamic and kinetic parameters. Computational studies suggest that the rotational barrier around the carbon-oxygen bond of the difluoromethoxy group is relatively low, allowing for conformational flexibility that may influence reaction pathways and product distributions.

Crystallographic Data and Polymorphism Studies

Crystallographic analysis of this compound provides detailed insights into the solid-state structure and intermolecular packing arrangements. The compound typically crystallizes in space groups that accommodate the bulky substituents while maximizing favorable intermolecular interactions such as halogen bonding and dipole-dipole attractions. The bromine atom often participates in halogen bonding interactions with electron-rich regions of neighboring molecules, including the oxygen atoms of nitro groups or the fluorine atoms of difluoromethoxy substituents.

The crystal packing reveals the influence of the multiple functional groups on the overall molecular geometry and intermolecular spacing. The nitro group typically adopts a planar conformation with the aromatic ring, maximizing conjugation and electronic delocalization, while the difluoromethoxy group projects away from the aromatic plane to minimize steric interactions. The resulting crystal structure often exhibits layers or chains of molecules held together by weak intermolecular forces, with the halogen atoms playing crucial roles in determining the packing efficiency and stability.

Polymorphism studies indicate that the compound may exist in multiple crystalline forms under different crystallization conditions, with variations in solvent, temperature, and cooling rate affecting the resulting polymorph. Different polymorphs may exhibit distinct melting points, solubility profiles, and spectroscopic properties while maintaining the same molecular structure. The presence of multiple halogen atoms and the polar nitro group creates opportunities for different hydrogen bonding and halogen bonding networks, leading to polymorphic behavior that is characteristic of highly substituted aromatic compounds.

Unit cell parameters and space group determinations provide quantitative measures of the molecular packing efficiency and intermolecular distances. The volume per molecule in the crystal lattice reflects the steric requirements of the multiple substituents, with typical packing coefficients indicating efficient space utilization despite the bulky functional groups. Thermal analysis of different polymorphs reveals distinct phase transition temperatures and enthalpies of fusion, providing thermodynamic data that complement the structural information obtained from diffraction studies.

| Crystallographic Parameter | Polymorph A | Polymorph B | Analysis Method |

|---|---|---|---|

| Space Group | To be determined | To be determined | X-ray Diffraction |

| Unit Cell Volume | Under investigation | Under investigation | Crystallographic Analysis |

| Packing Coefficient | Under study | Under study | Computational Analysis |

| Melting Point Range | Requires determination | Requires determination | Thermal Analysis |

Properties

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-3-1-5(12(13)14)6(2-4(3)9)15-7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXYVRXGMHKGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-4-difluoromethoxy-2-fluoro-5-nitrobenzene is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and nitro functional groups. Its molecular formula is C7H3BrF3NO3, and it has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound's structure includes:

- Bromine (Br) : Known for its ability to participate in halogen bonding.

- Fluorine (F) : Enhances lipophilicity and can influence biological interactions.

- Nitro group (NO2) : Capable of participating in redox reactions, contributing to its reactivity.

These functional groups enable the compound to interact with various biological targets, making it a candidate for further investigation in drug development and enzyme inhibition studies.

The biological activity of this compound is primarily influenced by its functional groups, which allow it to engage in several types of interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms due to its structural features.

- Protein-Ligand Interactions : The halogen atoms can facilitate binding with proteins, potentially altering their function.

- Cellular Modulation : The nitro group can participate in cellular signaling pathways, affecting cellular processes such as apoptosis or proliferation.

Biological Activity Studies

Recent studies have explored the compound's biological activity across various assays:

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition : A study examining the inhibition of histone deacetylases (HDACs) demonstrated that derivatives of fluorinated compounds similar to this compound exhibited increased potency against cancer cell lines. The introduction of fluorine atoms enhanced the binding affinity to HDACs, suggesting a potential therapeutic application in cancer treatment .

- Cytotoxicity Assessment : In vitro studies using human cancer cell lines revealed that this compound exhibits significant cytotoxic effects with an IC50 value indicating moderate potency. This suggests that the compound may be effective in targeting cancer cells while sparing normal cells .

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further mechanistic studies are required to elucidate this interaction fully .

Scientific Research Applications

1-Bromo-4-difluoromethoxy-2-fluoro-5-nitrobenzene is utilized in various scientific research fields:

Chemistry

- Building Block in Synthesis : It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of various functional groups enables modifications that lead to derivatives with enhanced properties.

Biology

- Enzyme Inhibition Studies : The compound's structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and protein-ligand interactions. For instance, fluorinated compounds have been shown to enhance binding affinities towards specific targets like phosphodiesterase (PDE) inhibitors.

Medicine

- Drug Development : Investigated for its potential use in drug development, particularly for anticancer and anti-inflammatory properties. The presence of bromine has been correlated with increased cytotoxicity against cancer cell lines (e.g., MCF-7 and MDA-MB-231) .

Industry

- Production of Specialty Chemicals : Used in the production of fluorinated polymers and advanced coatings due to its unique chemical properties.

Scaffold Hopping in Drug Design

A study utilized free energy perturbation (FEP) methods to explore scaffold hopping strategies for PDE5 inhibitors. Compounds structurally related to this compound were evaluated for their binding affinities and inhibitory potentials, demonstrating its relevance in drug design .

Fluorinated Compounds in Anticancer Therapy

Research has indicated that incorporating fluorine atoms into drug designs can enhance the efficacy of traditional chemotherapeutics like doxorubicin. This suggests that this compound could similarly improve selectivity and reduce side effects in cancer treatments .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-bromo-4-difluoromethoxy-2-fluoro-5-nitrobenzene with structurally related halogenated nitroaromatics:

Notes:

- The difluoromethoxy group (OCF₂F) in the target compound enhances electronegativity and metabolic stability compared to methoxy (OCH₃) or hydroxyl (OH) groups .

- Bromine and nitro groups contribute to high reactivity in Suzuki-Miyaura couplings, while fluorine atoms improve lipophilicity and bioavailability .

Preparation Methods

Nucleophilic Substitution to Introduce Difluoromethoxy Group

One common and effective approach is the nucleophilic substitution of a phenol precursor with difluoromethoxy reagents under basic conditions.

- Starting Material: 2-bromo-5-nitrophenol or a related nitro-fluoro-bromobenzene phenol derivative.

- Reagents: Ethyl chlorodifluoroacetate or sodium 2-chloro-2,2-difluoroacetate as difluoromethoxy sources.

- Base: Potassium carbonate or sodium hydroxide.

- Solvent: N,N-dimethylformamide (DMF) or a water/DMF mixture.

- Conditions: Heating at 70°C under an inert atmosphere (nitrogen) for 5 to 24 hours.

This method yields the difluoromethoxy-substituted nitro-bromobenzene with high efficiency and purity.

Bromination of Difluoromethoxy-Substituted Nitrobromofluorobenzene

Detailed Research Findings and Notes

- The nucleophilic substitution reaction with ethyl chlorodifluoroacetate in DMF under inert atmosphere is highly efficient, yielding up to 99% of the difluoromethoxy intermediate.

- Bromination using FeBr3 in dichloromethane provides regioselective substitution with minimal side products.

- Phase transfer catalysis in aqueous media offers an environmentally friendlier alternative with comparable yields and purity.

- Reaction temperature and atmosphere (inert) are critical parameters; elevated temperatures accelerate substitution but require careful monitoring to avoid decomposition.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques to achieve high purity.

Summary Table of Preparation Steps

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Bromo-4-difluoromethoxy-2-fluoro-5-nitrobenzene to maximize yield and purity?

Methodological Answer:

- Step 1: Start with a halogenated aromatic precursor (e.g., 1-bromo-2-fluoro-4-methoxybenzene) and introduce the nitro group via nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2: Replace the methoxy group with difluoromethoxy via nucleophilic substitution using potassium difluoromethoxide (K⁺[OCF₂H]⁻) in anhydrous DMF at 80–100°C for 12–24 hours.

- Step 3: Monitor reaction progress using TLC and confirm purity via GC or HPLC (>97.0% purity standards, as referenced in halogenated benzene synthesis protocols) .

- Key Variables: Optimize stoichiometry of nitrating agents, reaction time, and solvent polarity to minimize byproducts like di-nitrated derivatives.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹⁹F NMR:

- IR Spectroscopy:

- Nitro group (NO₂) asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. C-F stretches for aromatic and difluoromethoxy groups appear at 1100–1250 cm⁻¹ .

- Mass Spectrometry (HRMS):

- Molecular ion [M+H]⁺ should match the exact mass (C₇H₄BrF₃NO₃: ~293.92 g/mol). Fragmentation peaks at m/z 174 (loss of Br) and 128 (loss of NO₂) confirm structural integrity .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation:

- Spill Response:

Advanced Research Questions

Q. How does the electron-withdrawing effect of the nitro group influence the regioselectivity of subsequent substitution reactions in this compound?

Methodological Answer:

- Mechanistic Analysis:

- The nitro group at C-5 deactivates the ring, directing electrophiles to the meta position (C-3) relative to itself. However, the bromine at C-1 and fluorine at C-2 create competing steric and electronic effects.

- Experimental Validation:

- Contradiction Note: Some studies report unexpected para substitution due to solvent polarity effects—reconcile discrepancies using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer:

- DFT Calculations:

- Molecular Electrostatic Potential (MEP):

- Visualize electron-deficient regions (nitro group) and nucleophilic attack sites. MEP maps from Spartan software can predict regioselectivity in amination or methoxylation reactions .

- Validation: Cross-check computational results with experimental kinetic data (e.g., rate constants in DMSO vs. DMF) .

Q. How can researchers resolve discrepancies in reported melting points or solubility data for this compound across different studies?

Methodological Answer:

- Contradiction Analysis:

- Reproducibility Protocol:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.